molecular formula C11H18O3 B13995147 (4-Methylcyclohexyl) 3-oxobutanoate CAS No. 6624-88-0

(4-Methylcyclohexyl) 3-oxobutanoate

Cat. No.: B13995147
CAS No.: 6624-88-0
M. Wt: 198.26 g/mol
InChI Key: VQISRCWWHKSFQD-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl) 3-oxobutanoate is a ketonic ester characterized by a 3-oxobutanoate backbone esterified with a 4-methylcyclohexanol moiety. Its molecular formula is C₁₁H₁₈O₃, featuring a cyclohexyl substituent that enhances lipophilicity compared to simpler alkyl esters. The 3-oxo group confers reactivity typical of ketones, such as nucleophilic additions or condensations, while the bulky cyclohexyl ester may influence solubility and thermal stability .

Properties

CAS No.

6624-88-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(4-methylcyclohexyl) 3-oxobutanoate

InChI

InChI=1S/C11H18O3/c1-8-3-5-10(6-4-8)14-11(13)7-9(2)12/h8,10H,3-7H2,1-2H3

InChI Key

VQISRCWWHKSFQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Esterification of 4-Methylcyclohexanol with 3-oxobutanoic Acid or Esters

The most straightforward route involves the esterification of 4-methylcyclohexanol with 3-oxobutanoic acid or its esters under acid catalysis or via transesterification.

Key points:

  • The reaction typically uses 4-methylcyclohexanol and methyl or ethyl acetoacetate as starting materials.
  • Catalysts such as sulfonic acid cation exchange resins or mineral acids (e.g., sulfuric acid) can be employed.
  • Solvent-free conditions have been reported to enhance safety and simplify the process.
  • Reaction temperatures range from 80 °C to 150 °C to drive the esterification to equilibrium.
  • Vacuum application during or after the reaction facilitates removal of water or alcohol by-products, shifting equilibrium toward ester formation.
  • Purification involves neutralization (e.g., with sodium bicarbonate), washing, drying, and sometimes recrystallization or distillation.

Example from patent literature:

A method for preparing ortho-methylcyclohexyl acetate (a related ester) under solvent-free conditions involves reacting 2-methylcyclohexanol with acetic acid in the presence of a sulfonic acid cation exchange resin catalyst at 80–150 °C, followed by vacuum distillation and purification steps to obtain high-purity ester products. This method can be adapted for 3-oxobutanoate esters by substituting acetic acid with 3-oxobutanoic acid or its esters.

Transesterification of Methyl Acetoacetate with 4-Methylcyclohexanol

An alternative approach is the transesterification of methyl acetoacetate with 4-methylcyclohexanol, catalyzed by acidic or basic catalysts or solid acid catalysts.

Key experimental findings:

  • Using solid acid catalysts such as silica-supported boric acid (SiO2–H3BO3) at 100 °C can achieve high yields (up to 95%) of the desired β-ketoester after approximately 4.5 hours of heating.
  • The molar ratio of methyl acetoacetate to 4-methylcyclohexanol close to 1:1.1 favors higher conversion.
  • The reaction proceeds cleanly without significant side products, facilitating straightforward purification.

Claisen Condensation and Related Carbon-Carbon Bond Formation

Though less commonly applied directly for this ester, Claisen condensation reactions can be used to prepare β-ketoesters structurally related to this compound.

  • Claisen condensation involves the reaction of esters with ketones or other esters under strong base catalysis (e.g., sodium ethoxide).
  • For compounds with cyclohexyl substituents, steric hindrance and enolate formation must be carefully controlled.
  • Reaction conditions such as temperature, solvent polarity, and base strength influence the yield and purity of the β-ketoester product.

Reaction Conditions and Their Influence on Yield and Purity

Preparation Method Catalyst/Conditions Temperature (°C) Reaction Time Yield (%) Purity Notes
Esterification (acid catalyzed, solvent-free) Sulfonic acid cation exchange resin 80–150 4–6 h 90–95 Neutralization and washing required
Transesterification SiO2–H3BO3 (solid acid catalyst) 100 ~4.5 h 91–95 High purity, minimal side products
Claisen condensation Sodium ethoxide or other strong base 25–60 Several hours 50–75 Requires careful control to avoid side products

Purification and Characterization

  • Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures or by vacuum distillation.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and detect impurities.
    • Infrared (IR) spectroscopy to verify ester and keto functional groups.
    • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for purity assessment.
    • X-ray crystallography can be used for stereochemical confirmation and to resolve conformational isomers, especially in cyclohexyl derivatives.

Summary and Outlook

The preparation of this compound is efficiently achieved through esterification or transesterification methods, with catalyst choice and reaction conditions critically influencing yield and purity. Solid acid catalysts under solvent-free conditions offer environmentally friendly and high-yielding routes. Claisen condensation, while possible, requires more stringent reaction control.

Further research could optimize catalyst systems and explore stereoselective synthesis routes, supported by advanced characterization techniques such as X-ray crystallography to fully elucidate structural details.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl) 3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(4-Methylcyclohexyl) 3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor for the synthesis of various drugs and bioactive molecules.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl) 3-oxobutanoate involves the formation of enolate ions, which can undergo various nucleophilic addition and substitution reactions . The enolate ions are formed by the deprotonation of the α-hydrogen atoms, facilitated by strong bases such as lithium diisopropylamide (LDA). These enolate ions can then react with electrophiles to form new carbon-carbon bonds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between (4-Methylcyclohexyl) 3-oxobutanoate and analogous compounds, focusing on molecular structure, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Ester Group Key Substituents Reactivity/Applications References
This compound C₁₁H₁₈O₃ 4-Methylcyclohexyl 3-Oxo group Lipophilic ester; potential use in fragrances or intermediates (inferred) Assumed
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Methyl 2-Benzoylamino, 3-oxo Condenses with aromatic amines to form enamino esters (heterocyclic synthesis)
4-Methylcyclohexyl isopropylphosphonofluoridate C₁₀H₂₀FO₂P 4-Methylcyclohexyl Isopropylphosphonofluoridate Toxic phosphonofluoridate ester (nerve agent analogs)

Ester Group Influence

  • This compound: The bulky 4-methylcyclohexyl group likely reduces solubility in polar solvents (e.g., water) but enhances compatibility with nonpolar matrices (e.g., polymers). This steric hindrance may also slow hydrolysis compared to methyl esters .
  • Methyl 2-benzoylamino-3-oxobutanoate: The methyl ester improves volatility and solubility in organic solvents. The benzoylamino group at position 2 directs reactivity toward condensation with amines, forming enamino esters for heterocyclic synthesis (e.g., pyridones or pyrroles) .

Functional Group Reactivity

  • The 3-oxo group in both this compound and methyl 2-benzoylamino-3-oxobutanoate enables keto-enol tautomerism. However, the benzoylamino substituent in the latter stabilizes enol intermediates, facilitating nucleophilic attacks by amines . In contrast, the cyclohexyl ester’s lack of electron-withdrawing groups may limit such reactivity.
  • 4-Methylcyclohexyl isopropylphosphonofluoridate diverges entirely, with a phosphonofluoridate group enabling irreversible acetylcholinesterase inhibition. This contrasts sharply with the non-toxic, ketone-driven reactivity of 3-oxobutanoates .

Research Findings and Limitations

  • Evidence Gaps: Direct data on this compound are sparse in the provided sources. Comparisons rely on structural analogs (e.g., methyl 3-oxobutanoate derivatives) and related esters (e.g., phosphonofluoridates).
  • Key Inference: The cyclohexyl ester’s steric bulk likely reduces hydrolysis rates compared to methyl esters, as seen in organophosphate analogs . This property could be advantageous in slow-release formulations or high-temperature applications.

Biological Activity

(4-Methylcyclohexyl) 3-oxobutanoate, a compound with the chemical formula C12H20O3, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • CAS Number : 6624-88-0
  • Molecular Weight : 200.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its derivatives have been synthesized and tested for their efficacy against different pathogens.

Antimicrobial Activity

A study on amide derivatives related to this compound showed promising results against several bacterial and fungal strains. The following table summarizes the antimicrobial activities of selected derivatives:

Compound Target Organism Inhibition Percentage
Compound 2Aspergillus fumigatus96.5%
Compound 6Helminthosporium sativum93.7%
Compound 3Bacillus subtilis37.6%
Compound 4Pseudomonas aeruginosa33.2%
Compound 5Klebsiella pneumonia28.3%

These findings suggest that certain derivatives of this compound could serve as effective antifungal agents, particularly against resistant strains.

Anticancer Potential

The compound's structural characteristics allow it to interact with various biological targets, potentially leading to anticancer effects. Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell survival.
  • Receptor Interaction : It might bind to cellular receptors, altering downstream signaling pathways that promote cell death or inhibit proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in target cells, leading to cytotoxic effects.

Case Studies

  • Antifungal Study : A study conducted by A. e Sana et al. in 2011 demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains, outperforming established antifungal agents like terbinafine .
  • Antibacterial Research : Another investigation highlighted the antibacterial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity which warrants further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methylcyclohexyl) 3-oxobutanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification between 4-methylcyclohexanol and a 3-oxobutanoic acid derivative (e.g., methyl 3-oxobutanoate) under acidic catalysis. A reflux setup with toluene as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst at 80–100°C for 8–12 hours is typical. Post-reaction, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is advised .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust molar ratios (1:1.2 alcohol:acid derivative) to minimize unreacted starting material.

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : 1^1H-NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.2–2.5 ppm for ketone protons) and 13^{13}C-NMR (δ 170–175 ppm for ester carbonyl) for backbone confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ (calculated for C11H18O3C_{11}H_{18}O_3: 198.1256).
  • HPLC : Use a C18 column with UV detection at 210–220 nm for purity assessment (>98%). Mobile phase: acetonitrile/water (70:30, 0.1% trifluoroacetic acid) .

Q. What are the key impurities to monitor during synthesis, and how are they quantified?

  • Common Impurities :

  • Residual 4-methylcyclohexanol (unreacted starting material).
  • Hydrolysis products (e.g., 3-oxobutanoic acid).
    • Quantification : Employ reverse-phase HPLC with a calibration curve for impurity standards. Limit of detection (LOD) should be ≤0.1% .

Advanced Research Questions

Q. How does the stereochemistry of the 4-methylcyclohexyl group influence the compound’s reactivity or biological activity?

  • Methodology : Synthesize cis- and trans-isomers via stereoselective esterification (e.g., using chiral catalysts like lipase B). Compare reactivity in hydrolysis studies (pH 7.4 buffer, 37°C) and biological assays (e.g., enzyme inhibition).
  • Analysis : X-ray crystallography or NOESY NMR to confirm stereochemistry. Computational docking (AutoDock Vina) can predict binding affinity differences in enzyme active sites .

Q. What metabolic pathways are involved in the degradation of this compound in biological systems?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites. Use LC-MS/MS for metabolite profiling.
  • Key Metabolites : Look for hydroxylation at the cyclohexyl ring (m/z +16) or ester hydrolysis to 4-(4-methylcyclohexyl)-4-oxobutanoic acid ( ). Confirm with synthetic reference standards .

Q. How can computational methods predict the compound’s physicochemical properties and stability?

  • Tools :

  • DFT Calculations : Optimize geometry (Gaussian 09, B3LYP/6-31G*) to predict bond dissociation energies (BDE) for stability under thermal/oxidative stress.
  • ADMET Predictors : Estimate logP (2.5–3.0), solubility (≤1 mg/mL), and cytochrome P450 interactions .

Q. How should researchers address contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?

  • Resolution Strategy :

  • Replicate experiments under controlled conditions (e.g., inert atmosphere for thermal studies).
  • Use Arrhenius plots to model degradation kinetics.
  • Cross-validate with orthogonal techniques (e.g., TGA for thermal stability vs. accelerated stability chambers) .

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